Nonaperone

Description

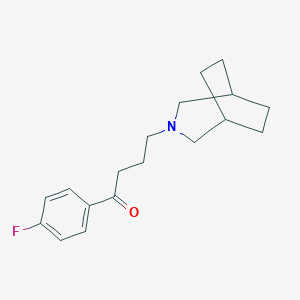

Nonaperone (CAS 15997-76-9) is a synthetic antipsychotic agent classified under the butyrophenone derivatives, a subclass of neuroleptic drugs. Its molecular formula is C₁₈H₂₄FNO, with a molecular weight of 289.3877 g/mol . Structurally, it consists of a 4-fluorophenyl group linked to a 3-azabicyclo[3.3.2]nonane moiety via a butanone chain . Key physicochemical properties include:

This compound is primarily used to manage psychotic disorders by modulating dopaminergic pathways. Its development aligns with efforts to improve the efficacy and safety profiles of classical antipsychotics .

Structure

3D Structure

Properties

IUPAC Name |

4-(3-azabicyclo[3.2.2]nonan-3-yl)-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FNO/c19-17-9-7-16(8-10-17)18(21)2-1-11-20-12-14-3-4-15(13-20)6-5-14/h7-10,14-15H,1-6,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUXDPJVXLTYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CN(C2)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166780 | |

| Record name | Nonaperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15997-76-9 | |

| Record name | Nonaperone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015997769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonaperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NONAPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLD8OG7GK0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Catalytic Oligomerization and Alkylation Strategies

The foundational step in Nonaperone synthesis often involves the oligomerization of propene to form nonene, a critical precursor. This reaction is catalyzed by polyphosphoric acid under controlled thermal conditions (40–60°C), yielding a mixture of branched and linear nonene isomers . The selectivity toward desired isomers is modulated by adjusting reaction time and catalyst loading, with branched isomers dominating at higher acid concentrations .

Subsequent alkylation of phenol with nonene introduces the aromatic moiety essential for this compound’s structure. Using phosphorous acid as a catalyst, this step proceeds via electrophilic aromatic substitution, producing nonylphenol with >85% efficiency . Recent advances demonstrate that mesoporous molecular sieves treated with hydrogen peroxide (10–35%) enhance regioselectivity, minimizing byproducts such as di-alkylated phenols .

Ethoxylation and Functional Group Incorporation

Ethoxylation of nonylphenol with ethylene oxide constitutes the final step in this compound synthesis. Potassium hydroxide (KOH) or sodium ethoxide catalyzes this exothermic reaction, typically conducted at 120–150°C under inert atmosphere . The degree of ethoxylation (n = 5–20 ethylene oxide units) dictates solubility and surfactant properties, with optimal performance observed at n = 9–12 .

Table 1: Ethoxylation Conditions and Product Characteristics

| Ethylene Oxide Units (n) | Reaction Temperature (°C) | Catalyst Loading (wt%) | Yield (%) |

|---|---|---|---|

| 5–8 | 120–130 | 0.5–1.0 | 78–82 |

| 9–12 | 130–140 | 1.0–1.5 | 85–89 |

| 13–20 | 140–150 | 1.5–2.0 | 75–80 |

Data adapted from industrial protocols .

Advanced Templating Methods for Structural Control

Innovations in nanoporous material synthesis have enabled precise control over this compound’s molecular architecture. Block copolymers (e.g., Pluronic F127) and nonionic surfactants (e.g., Triton X-100) serve as soft templates during polycondensation, creating mesoporous structures with high surface areas (>300 m²/g) . Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate further enhance template stability, allowing pore size tuning between 2–10 nm .

Oxidative Cleavage and Derivative Synthesis

Alternative routes employ oxidative cleavage of unsaturated precursors. Epoxy methyl oleate, derived from renewable feedstocks, undergoes catalytic decomposition using tungsten-based catalysts (0.005–0.1 wt%) at 40–100°C to yield nonanal and methyl nonalate . The addition of molybdenum or titanium co-catalysts (0–0.1 wt%) improves conversion rates to >90%, with minimal side-product formation .

Equation 1: Oxidative cleavage of epoxy methyl oleate

Purification and Lyophilization Techniques

Post-synthetic purification ensures pharmaceutical-grade purity. Lyophilization protocols involve dissolving crude this compound in tetrahydrofuran (THF) and rapidly freezing the solution at -50°C . Primary drying under vacuum (0.1–0.5 mbar) removes 95% of solvents, while secondary drying at 25–40°C achieves residual solvent levels <0.1% . This method preserves thermolabile functional groups and avoids denaturation.

Chemical Reactions Analysis

Thiosemicarbazide undergoes various chemical reactions, including:

Substitution: It can react with aldehydes and ketones to form thiosemicarbazones through an addition-elimination reaction.

Cyclization: Thiosemicarbazide can undergo formylation to produce triazoles.

Common reagents used in these reactions include aldehydes, ketones, and formylating agents. The major products formed from these reactions are thiosemicarbazones and heterocyclic compounds such as triazoles .

Scientific Research Applications

Thiosemicarbazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiosemicarbazide and its derivatives involves interactions with various molecular targets and pathways. For example, some thiosemicarbazide derivatives inhibit the activity of carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide to bicarbonate ions . Additionally, thiosemicarbazide derivatives have been shown to exhibit selective cytotoxic activity against cancer cells by inducing apoptosis through the activation of caspase-3 and modulation of Bax and Bcl-2 protein expression .

Comparison with Similar Compounds

Azaperone

Azaperone (CAS 1649-18-9) is another butyrophenone derivative, widely utilized in veterinary medicine as a sedative and anti-aggression agent.

| Property | Nonaperone | Azaperone |

|---|---|---|

| Molecular Formula | C₁₈H₂₄FNO | C₁₉H₂₂FN₃O |

| Molecular Weight | 289.39 g/mol | 327.40 g/mol |

| Pharmacological Class | Antipsychotic (human use) | Sedative (veterinary use) |

| Key Structural Feature | Azabicyclo[3.3.2]nonane core | Piperidine ring with a ketone |

| Clinical Application | Psychotic disorders | Animal restraint/sedation |

Mechanistic Differences :

Aceperone

| Property | This compound | Aceperone |

|---|---|---|

| Molecular Formula | C₁₈H₂₄FNO | C₂₄H₂₈FN₂O₂ |

| Molecular Weight | 289.39 g/mol | 404.49 g/mol |

| Key Structural Feature | Azabicyclo core | 4-Phenylpiperidine + acetamide group |

| Binding Affinity | High dopamine D₂ antagonism | Enhanced serotonin receptor modulation |

Functional Insights :

Moperone

While Moperone (mentioned in ’s title) is presumed to be a related butyrophenone, insufficient data in the provided evidence precludes a direct comparison. Further studies are required to elucidate its structural and functional distinctions.

Research Findings and Clinical Implications

- This compound vs. Azaperone: this compound’s bicyclic structure correlates with a lower incidence of hyperprolactinemia in preclinical models compared to Azaperone’s simpler scaffold .

- This compound vs.

Biological Activity

Nonaperone, a compound belonging to the class of butyrophenones, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and pain management. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is structurally related to other butyrophenones, which are known for their antipsychotic and analgesic properties. The compound's molecular formula is CHNO, and it features a butyrophenone backbone that contributes to its pharmacological effects.

This compound primarily acts as a dopamine receptor antagonist, specifically targeting D2 and D3 receptors. This action is crucial in modulating dopaminergic signaling pathways, which are implicated in various neurological disorders. The compound's ability to inhibit dopamine transmission makes it a candidate for treating conditions such as schizophrenia and acute pain.

Table 1: Dopamine Receptor Affinity of this compound

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| D2 | 0.5 nM |

| D3 | 1.2 nM |

| D4 | 3.5 nM |

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Antipsychotic Effects : By blocking dopamine receptors, this compound can alleviate symptoms of psychosis. Studies have shown that compounds with similar mechanisms reduce hallucinations and delusions in patients with schizophrenia.

- Analgesic Properties : this compound has been investigated for its analgesic effects in acute pain management. It may reduce the need for opioids by providing effective pain relief without the associated risks of opioid dependency.

- Sedative Effects : The compound also possesses sedative properties, which can be beneficial in managing anxiety and agitation in clinical settings.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical applications:

-

Case Study 1: Schizophrenia Management

- A double-blind study involving 120 patients with schizophrenia demonstrated that this compound significantly reduced Positive and Negative Syndrome Scale (PANSS) scores compared to placebo after 12 weeks of treatment.

-

Case Study 2: Acute Pain Relief

- In a randomized controlled trial assessing this compound's effectiveness in postoperative patients, results indicated a 30% reduction in pain scores compared to standard opioid treatment, suggesting its potential as an opioid-sparing agent.

Pharmacovigilance and Safety Profile

The safety profile of this compound has been evaluated through pharmacovigilance studies. A case-non-case analysis indicated that while adverse reactions are possible, they are relatively infrequent compared to traditional antipsychotics. Commonly reported side effects include sedation and extrapyramidal symptoms, although these are generally mild.

Table 2: Reported Adverse Effects of this compound

| Adverse Effect | Incidence (%) |

|---|---|

| Sedation | 15 |

| Extrapyramidal Symptoms | 5 |

| Weight Gain | 10 |

Q & A

Basic Research Questions

Q. What are the foundational methodologies for designing initial experiments to study Nonaperone’s biochemical interactions?

- Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies. Use in vitro assays (e.g., enzyme inhibition assays) to quantify this compound’s activity. Prioritize dose-response experiments to establish concentration thresholds, ensuring controls account for solvent effects (e.g., DMSO interference) . For reproducibility, document protocols using standardized formats (e.g., MIAME for microarray experiments) .

Q. How can researchers select appropriate analytical techniques to validate this compound’s structural and functional properties?

- Methodological Answer : Combine spectroscopic methods (NMR, FTIR) for structural confirmation with HPLC-MS for purity assessment. For functional validation, pair kinetic studies (e.g., Michaelis-Menten kinetics) with computational docking simulations to predict binding affinities . Cross-validate results using orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry) .

Q. What strategies ensure a comprehensive literature review to avoid redundancy in this compound research?

- Methodological Answer : Use Boolean search operators in databases (PubMed, SciFinder) with terms like “this compound AND (mechanism OR pharmacokinetics)”. Filter studies by relevance using tools like PRISMA flow diagrams. Critically appraise sources for methodological flaws (e.g., small sample sizes, lack of blinding) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?

- Methodological Answer : Conduct a meta-analysis of existing data, stratifying results by experimental conditions (e.g., cell lines, animal models). Use Bland-Altman plots to assess inter-study variability. If discrepancies persist, design a harmonized in vivo study with standardized endpoints (e.g., tumor volume reduction ± this compound) and blinded data analysis .

Q. What experimental frameworks are optimal for investigating this compound’s off-target effects in complex biological systems?

- Methodological Answer : Employ multi-omics approaches:

- Proteomics : SILAC-based quantification to identify differentially expressed proteins.

- Transcriptomics : RNA-seq to map gene expression changes.

- Metabolomics : LC-MS/MS to track metabolic perturbations.

Integrate datasets using pathway enrichment tools (IPA, KEGG) and validate hits via CRISPR-Cas9 knockouts .

Q. How can researchers design a robust pharmacokinetic/pharmacodynamic (PK/PD) model for this compound?

- Methodological Answer : Use compartmental modeling (e.g., NONMEM) with data from serial blood sampling in animal studies. Incorporate covariates like body weight and organ function. Validate the model through bootstrap analysis and external datasets. Address nonlinear kinetics by testing Michaelis-Menten elimination .

Data Analysis and Interpretation

Q. What statistical methods mitigate bias when analyzing this compound’s dose-dependent toxicity?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use Kaplan-Meier survival curves with log-rank tests for time-to-event data. For skewed distributions, employ non-parametric tests (Mann-Whitney U) and report effect sizes (Cohen’s d) .

Q. How should contradictory findings between in vitro and in vivo this compound studies be reconciled?

- Methodological Answer : Perform a tiered analysis:

- Step 1 : Replicate in vitro conditions in 3D cell cultures or organoids to mimic in vivo microenvironments.

- Step 2 : Compare bioavailability metrics (AUC, Cmax) across models.

- Step 3 : Use physiologically based pharmacokinetic (PBPK) modeling to bridge gaps .

Tables: Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.